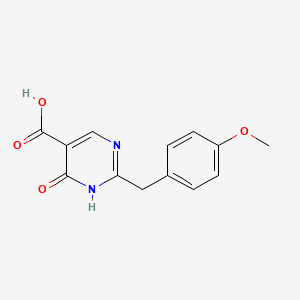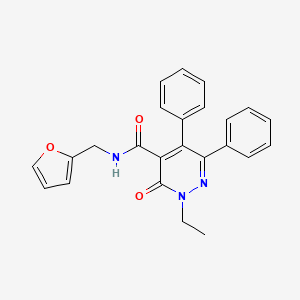
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
Overview
Description
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, also known as MBOC, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MBOC is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is not fully understood. However, it has been suggested that this compound may act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH inhibition can lead to the depletion of intracellular pyrimidine nucleotides, which can result in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to inhibit the replication of hepatitis C virus (HCV) in vitro. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several advantages for lab experiments. First, this compound is a relatively inexpensive compound that can be easily synthesized using various methods. Second, this compound has been extensively studied, and its mechanism of action and physiological effects have been well characterized. However, this compound also has some limitations. For example, this compound is not very soluble in water, which can limit its use in some experiments. In addition, this compound can exhibit some cytotoxicity at high concentrations, which can affect the interpretation of the results.
Future Directions
There are several future directions for the study of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid. First, the development of more efficient synthesis methods for this compound could improve its yield and purity. Second, the investigation of the structure-activity relationship of this compound and its derivatives could lead to the discovery of more potent and selective inhibitors of DHODH. Third, the investigation of the in vivo pharmacokinetics and pharmacodynamics of this compound could provide insights into its potential therapeutic applications. Finally, the investigation of the potential side effects and toxicity of this compound could help to ensure its safety for clinical use.
Conclusion
In conclusion, this compound is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the investigation of the structure-activity relationship, and the investigation of the in vivo pharmacokinetics and pharmacodynamics.
Scientific Research Applications
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been widely used in scientific research as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities. For example, this compound can be used to synthesize 2,4-diamino-5-(2,3-dichlorophenyl)-6-ethylpyrimidine, which has been shown to exhibit potent antitumor activity. This compound can also be used to synthesize 2,4-diamino-5-(3,4,5-trimethoxyphenyl)pyrimidine, which has been shown to have potential as a hypoglycemic agent.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)6-11-14-7-10(13(17)18)12(16)15-11/h2-5,7H,6H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODASUWERRBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4657305.png)
![[(5-chloro-1-benzofuran-2-yl)thio]acetic acid](/img/structure/B4657309.png)
![2-bromo-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4657315.png)
![3-[(butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4657322.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide](/img/structure/B4657330.png)
![5-(2,4-dichlorophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4657338.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4657348.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)
![2-[(4-methoxybenzyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4657388.png)


![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)